molecular formula C18H16ClFN2O5 B2478665 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 1421443-32-4

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2478665
CAS No.: 1421443-32-4
M. Wt: 394.78
InChI Key: OONGFVTVDAXBJI-UHFFFAOYSA-N
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Description

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C18H16ClFN2O5 and its molecular weight is 394.78. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O5/c19-12-8-11(2-3-13(12)20)22-18(25)17(24)21-6-5-14(23)10-1-4-15-16(7-10)27-9-26-15/h1-4,7-8,14,23H,5-6,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGFVTVDAXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition.

  • Molecular Formula : C18H16ClFN2O5
  • Molecular Weight : 394.78 g/mol
  • CAS Number : 1396843-05-2

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It primarily targets various cancer cell lines, including:

Cancer Cell LineIC50 (nM)
LNCaP (Prostate)328
MIA PaCa-2 (Pancreatic)644
CCRF-CEM (Leukemia)400

The mechanism of action involves inducing apoptosis and causing cell cycle arrest at the S phase. This is achieved through the modulation of microtubule dynamics, which is critical for cell division and growth .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion:

CompoundIC50 (µM)
This compound0.85

This suggests its potential application in managing conditions like diabetes by slowing carbohydrate absorption .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and derivatives containing the benzo[d][1,3]dioxole structure:

A. Antioxidant Activity

A related compound derived from Hypecoum erectum demonstrated moderate antioxidant activity with an IC50 value of 86.3 µM. This suggests that derivatives of the benzo[d][1,3]dioxole structure may also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

B. Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of various benzodioxole derivatives against normal and cancer cell lines. For instance, compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

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